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Emimycin riboside -

Emimycin riboside

Catalog Number: EVT-1547204
CAS Number:
Molecular Formula: C9H12N2O6
Molecular Weight: 244.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Emimycin riboside is synthesized from emimycin, which is produced by certain microbial strains. The primary source of emimycin itself is the fermentation of specific actinomycetes, particularly those belonging to the genus Micromonospora. These microorganisms are known for their ability to produce a variety of bioactive compounds, including antibiotics.

Classification

Emimycin riboside falls under the classification of nucleoside antibiotics. Nucleosides are compounds that consist of a nitrogenous base linked to a sugar molecule. In this case, emimycin riboside consists of a ribose sugar attached to an emimycin moiety, which enhances its biological activity against various pathogens.

Synthesis Analysis

Methods

The synthesis of emimycin riboside generally involves glycosylation reactions where ribose or its derivatives are coupled with emimycin. One common method described in literature includes the use of persilylated ribose for glycosylation with emimycin derivatives. This approach allows for the selective formation of the desired nucleoside structure while minimizing side reactions.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and the presence of catalysts or protecting groups. For instance, utilizing trimethylsilyl chloride as a protecting agent for hydroxyl groups on ribose can enhance yields and selectivity during the glycosylation process.

Molecular Structure Analysis

Structure

Emimycin riboside features a ribose sugar linked to an emimycin core through a glycosidic bond. The molecular structure can be represented as follows:

  • Ribose Sugar: A five-carbon sugar with hydroxyl groups at various positions.
  • Emimycin Moiety: Contains a pyrazine ring and various functional groups that contribute to its biological activity.

Data

The molecular formula for emimycin riboside is C₁₃H₁₅N₅O₅, and it has a molecular weight of approximately 305.29 g/mol. Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions

Emimycin riboside participates in several chemical reactions that can modify its structure or enhance its activity. Key reactions include:

  • Phosphorylation: Emimycin riboside can be phosphorylated to form emimycin riboside-5′-phosphate, which has been shown to inhibit RNA synthesis in certain parasites like Toxoplasma gondii.
  • Hydrolysis: The glycosidic bond can undergo hydrolysis under acidic or enzymatic conditions, releasing the nucleobase and sugar.

Technical Details

These reactions often require specific conditions such as pH adjustments or the presence of enzymes like kinases for phosphorylation. Understanding these pathways is crucial for optimizing the pharmacological properties of emimycin riboside.

Mechanism of Action

Process

The mechanism by which emimycin riboside exerts its effects primarily involves inhibition of bacterial cell wall synthesis. It acts as a substrate analog for MraY, leading to the formation of non-functional peptidoglycan precursors.

Data

Studies have indicated that emimycin riboside binds competitively to MraY with an inhibition constant (Ki) in the nanomolar range, demonstrating potent inhibitory activity against bacterial growth. This mechanism highlights its potential utility as an antibiotic agent.

Physical and Chemical Properties Analysis

Physical Properties

Emimycin riboside is typically characterized by:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in water and polar organic solvents.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 150-160 °C.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under neutral pH but may degrade under extreme conditions (high temperatures or strong acids).
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

Emimycin riboside has shown promise in various scientific applications:

  • Antiviral Research: Its derivatives have been studied for their activity against viruses such as herpes simplex virus and varicella-zoster virus.
  • Antibacterial Development: As an antibiotic candidate, it may serve as a template for designing new drugs targeting resistant bacterial strains.
  • Biochemical Studies: Used in studies investigating peptidoglycan biosynthesis and enzyme inhibition mechanisms.
Chemical Structure and Biochemical Characterization of Emimycin Riboside

Structural Elucidation and Isomeric Properties

Emimycin riboside (CAS 34597-52-9) is a pyrazine-based nucleoside analog with the systematic name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxidopyrazin-4-ium-2-one. Its molecular formula is C₉H₁₂N₂O₆, corresponding to a molecular weight of 244.20 g/mol [1] [3] [8]. The structure comprises two key components:

  • A pyrazine N-oxide ring featuring a 4-oxide and 2-one configuration, replacing the conventional pyrimidine base in natural nucleosides.
  • A β-D-ribofuranose sugar attached at the N1 position of the pyrazine ring via an N-glycosidic bond [3] [10].

Stereochemistry is defined by the 2R,3R,4S,5R configuration of the ribose moiety, confirmed via NMR spectroscopy and the InChIKey RXZPAINEZWIFJD-ZOQUXTDFSA-N [3] [7]. This configuration ensures biological recognition by nucleoside-processing enzymes. The pyrazine N-oxide introduces tautomeric versatility, allowing resonance between zwitterionic and quinoid forms, which influences its electronic properties and substrate affinity [10].

  • Table 1: Key Structural Descriptors of Emimycin Riboside
    PropertyValue
    CAS Registry Number34597-52-9
    Molecular FormulaC₉H₁₂N₂O₆
    Molecular Weight244.20 g/mol
    IUPAC Name1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxidopyrazin-4-ium-2-one
    InChIKeyRXZPAINEZWIFJD-ZOQUXTDFSA-N
    Sugar Configurationβ-D-ribofuranose (2R,3R,4S,5R)

Comparative Analysis with Uridine and Pyrazine-Based Nucleoside Analogues

Emimycin riboside exhibits structural parallels with both natural uridine and synthetic pyrazine nucleosides, yet possesses distinct biochemical attributes:

  • Uridine Comparison:
  • The pyrazine N-oxide ring mimics uracil’s hydrogen-bonding topology but differs in electronic distribution due to the N-oxide moiety. This allows emimycin riboside to act as a uracil isostere, serving as a substrate for Toxoplasma gondii uracil phosphoribosyltransferase (UPRT) [2]. Kinetic studies show it is incorporated into nucleotide pools as emimycin riboside-5′-monophosphate, disrupting RNA synthesis [2] [10].
  • Unlike uridine, emimycin riboside lacks the 5,6-double bond of uracil, reducing susceptibility to degradation by cytidine deaminases [10].

  • Pyrazine Analogues:

  • Favipiravir, a prominent pyrazine carboxamide nucleoside, shares the ribosylated pyrazine core but differs functionally. While favipiravir targets viral RNA-dependent RNA polymerases (RdRp), emimycin riboside shows no activity against RNA viruses like influenza or RSV [10]. This highlights target specificity dictated by subtle structural variations.
  • The 2′-deoxy derivative of emimycin exhibits >100-fold higher antibacterial potency than emimycin riboside against Escherichia coli and Streptococcus faecium (EC₅₀ ~0.04–0.05 nM), suggesting divergent mechanisms of action despite structural similarity [10].

  • Table 2: Structural and Functional Comparison with Analogues

    CompoundCore StructureKey ModificationsPrimary Biological Role
    Emimycin ribosidePyrazine N-oxideRibose attached at N1UPRT substrate; RNA synthesis disruption
    UridinePyrimidine (uracil)Natural ribonucleosideRNA biosynthesis precursor
    Favipiravir ribosidePyrazine carboxamideCarboxamide at C3; ribose at N1RdRp inhibition (viral mutagenesis)
    Emimycin 2′-deoxyribosidePyrazine N-oxide2′-DeoxyribosePotent antibacterial agent

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

NMR Spectroscopy:¹H-NMR (D₂O/CD₃OD, 400 MHz) reveals characteristic signals [3] [9]:

  • Sugar protons: H-1′ (δ 5.98, d, J = 5.1 Hz), H-2′ (δ 4.25, dd), H-3′ (δ 4.08, t), H-4′ (δ 4.06, m), H-5′a/b (δ 3.76–3.95, m).
  • Pyrazine ring protons: H-3 (δ 8.49, s), H-6 (δ 8.77, d). The downfield shift of H-3 and H-6 confirms the electron-withdrawing effect of the N-oxide.¹³C-NMR assignments include C-2 (δ 169.10, C=O), C-4 (δ 155.05, N⁺-O⁻), and ribose carbons (C-1′ δ 90.03; C-4′ δ 83.73) [3] [9].

IR Spectroscopy:Key absorptions include [3] [7]:

  • N⁺-O⁻ stretch: 1240–1280 cm⁻¹
  • C=O stretch: 1701 cm⁻¹ (conjugated ketone)
  • O-H stretch: 3400 cm⁻¹ (broad, sugar hydroxyls)

Mass Spectrometry:High-resolution ESI-MS shows [M+H]⁺ at m/z 245.0770 (calc. 245.0771 for C₉H₁₃N₂O₆), with fragmentation ions at m/z 113 (pyrazinium fragment) and 133 (ribose moiety) [3] [8]. MALDI-TOF imaging confirms metabolic stability in tissues, with no detectable deoxygenation or deamination products [6].

  • Table 3: Key NMR Assignments for Emimycin Riboside
    NucleusChemical Shift (δ, ppm)MultiplicityAssignment
    ¹H5.98dH-1′
    4.25ddH-2′
    4.08tH-3′
    8.49sH-3 (pyrazine)
    8.77dH-6 (pyrazine)
    ¹³C169.10-C-2 (C=O)
    155.05-C-4 (N⁺-O⁻)
    90.03-C-1′ (anomeric carbon)

Stability and Degradation Pathways Under Physiological Conditions

Emimycin riboside exhibits moderate stability in aqueous solutions but undergoes pH-dependent degradation:

  • Hydrolytic Degradation: The N-glycosidic bond is susceptible to acid-catalyzed hydrolysis (t₁/₂ < 2 h at pH ≤ 3), forming emimycin and ribose. Neutral to alkaline conditions (pH 7–9) enhance stability (t₁/₂ > 48 h) [3] [7].
  • Thermal Degradation: Decomposes at 293.7°C (flash point) with mass loss onset at 150°C, attributed to dehydration of the ribose moiety followed by N-oxide reduction [7].
  • Metabolic Stability: In Toxoplasma gondii-infected cells, emimycin riboside is rapidly phosphorylated by UPRT to emimycin riboside-5′-monophosphate, which accumulates intracellularly. Further phosphorylation yields the triphosphate analog, which incorporates into RNA but at lower levels than predicted by pool sizes, suggesting selective metabolic activation without extensive chain termination [2]. No detectable cytidine nucleotide analogs form, confirming metabolic fidelity [2]. Enzymatic assays confirm it is a poor substrate for human purine nucleoside phosphorylase (PNP), reducing off-target deamination [10].

Degradation Products:

  • Acidic conditions: Emimycin (pyrazine N-oxide) + D-ribose.
  • Oxidative stress: 5-Hydroxyemimycin riboside (via radical oxidation at C5).
  • Phosphorylated metabolites: Emimycin riboside-5′-mono/di/triphosphate in parasitic cells [2] [3].

Properties

Product Name

Emimycin riboside

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxidopyrazin-4-ium-2-one

Molecular Formula

C9H12N2O6

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C9H12N2O6/c12-4-5-7(14)8(15)9(17-5)11-2-1-10(16)3-6(11)13/h1-3,5,7-9,12,14-15H,4H2/t5-,7-,8-,9-/m1/s1

InChI Key

RXZPAINEZWIFJD-ZOQUXTDFSA-N

Synonyms

1-(beta-ribofuranosyl)-2(1H)-pyrazinone 4-oxide
emimycin riboside

Canonical SMILES

C1=C[N+](=CC(=O)N1C2C(C(C(O2)CO)O)O)[O-]

Isomeric SMILES

C1=C[N+](=CC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[O-]

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